molecular formula C13H16Cl2N4 B560429 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride CAS No. 55686-37-8

2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride

Cat. No.: B560429
CAS No.: 55686-37-8
M. Wt: 299.199
InChI Key: KRCHRLLSRBMCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride involves the reaction of 2-chloroquinoxaline with 4-methylpiperazine. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide or acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride primarily undergoes substitution reactions due to the presence of the chloro group on the quinoxaline ring. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted quinoxalines, while oxidation and reduction reactions can modify the functional groups on the quinoxaline ring .

Mechanism of Action

2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride exerts its effects by binding to the 5-hydroxytryptamine 3 receptor. It has high affinity for the 5-hydroxytryptamine 3A receptor, displacing granisetron binding with a dissociation constant of 0.04 nanomolar. At the 5-hydroxytryptamine 3AB receptor, it is less potent with a dissociation constant of 22 nanomolar . The compound inhibits 5-hydroxytryptamine-induced responses at nanomolar concentrations, acting as a partial agonist at higher concentrations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride is unique in its ability to distinguish between 5-hydroxytryptamine 3A and 5-hydroxytryptamine 3AB receptors. This property makes it a valuable tool for studying the differences between these receptor subtypes and their roles in physiological and pathological processes .

Properties

CAS No.

55686-37-8

Molecular Formula

C13H16Cl2N4

Molecular Weight

299.199

IUPAC Name

2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride

InChI

InChI=1S/C13H15ClN4.ClH/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13;/h2-5H,6-9H2,1H3;1H

InChI Key

KRCHRLLSRBMCBX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl.Cl

Synonyms

2-Chloro-3-(4-methyl-1-piperazinyl)-quinoxaline hydrochloride;  VUF-10166

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.